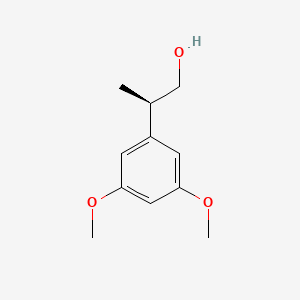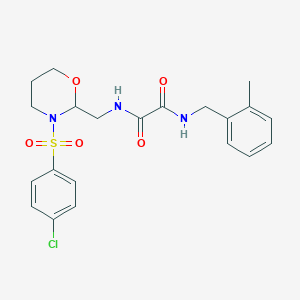![molecular formula C18H14ClN5O3 B2398930 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide CAS No. 891113-29-4](/img/structure/B2398930.png)
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a heterocyclic chemical compound . It is part of the pyrazole family, which are known for their nitrogen-based hetero-aromatic ring structure . This structure is a remarkable scaffold for the synthesis and development of many promising drugs .
Synthesis Analysis
The synthesis of similar compounds often involves the use of small molecules featuring the privileged pyrazolo . The growth of cell lines can be significantly inhibited by most of the prepared compounds .Molecular Structure Analysis
The molecular structure of this compound is based on a nitrogen-based hetero-aromatic ring structure . This structure is common in the pyrazole family of compounds .Scientific Research Applications
Antinociceptive and Anti-inflammatory Properties
Research has demonstrated that derivatives of the pyrazolopyrimidine class, including those with furan substitutions, exhibit significant antinociceptive and anti-inflammatory activities. For instance, a series of thiazolopyrimidine derivatives, closely related structurally to the compound of interest, showed promising antinociceptive and anti-inflammatory effects in pharmacological screenings, highlighting the potential of these compounds in pain and inflammation management Selvam, T., Karthik, V., Palanirajan, Vijayaraj Kumar, & Ali, M. (2012).
Antitumor Activity
Pyrazolopyrimidine derivatives have also been evaluated for their antitumor properties. For example, a study on a new series of pyrazolo[3,4-d]pyrimidine derivatives revealed mild to moderate antitumor activities against human breast adenocarcinoma cell lines. One derivative in particular showed notable efficacy, suggesting the therapeutic potential of these compounds in cancer treatment El-Morsy, A., El-Sayed, Mohamed, & Abulkhair, Hamada S. (2017).
Antimicrobial Efficacy
The antimicrobial activity of pyrazolopyrimidine compounds, including those with chloroacetamide and furan substitutions, has been documented. Research on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives demonstrated good to excellent antimicrobial efficacy, underscoring their potential as antimicrobial agents Hafez, H., El-Gazzar, Abdel-Rhman B. A., & Al-Hussain, S. (2016).
properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O3/c19-12-3-1-4-13(7-12)24-17-15(9-22-24)18(26)23(11-21-17)10-16(25)20-8-14-5-2-6-27-14/h1-7,9,11H,8,10H2,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUFHRYDDJWWMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid](/img/structure/B2398848.png)



![{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol](/img/structure/B2398859.png)

![[4-(Oxan-4-yloxy)phenyl]boronic acid](/img/structure/B2398861.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2398862.png)

![bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane](/img/structure/B2398865.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide](/img/structure/B2398869.png)
![2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl]benzamide](/img/structure/B2398870.png)